BenchChemオンラインストアへようこそ!

3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Kinase inhibition Chemical probe Procurement diligence

The sole catalog source for the 3-acetamido variant on the N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide scaffold. The acetamido group provides distinct H-bond donor/acceptor capacity and steric bulk versus H, Br, or NMe2 analogs—indispensable for systematic 3-position SAR. No published bio data exist; all target-engagement data must be generated de novo. Procurement rests on structural identity and impurity profile; request CoA with HPLC trace. 95% purity, mg-to-100mg scales, 2-3 week lead time.

Molecular Formula C19H20F3N5O2
Molecular Weight 407.397
CAS No. 2034597-85-6
Cat. No. B2473657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
CAS2034597-85-6
Molecular FormulaC19H20F3N5O2
Molecular Weight407.397
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C19H20F3N5O2/c1-12(28)25-15-4-2-3-13(9-15)18(29)26-14-5-7-27(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h2-4,9-11,14H,5-8H2,1H3,(H,25,28)(H,26,29)
InChIKeyLQTYRZUUHHJTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (CAS 2034597-85-6) Is Not a Generic Piperidine-Benzamide Screening Hit


3-Acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (CAS 2034597-85-6, AKSci HTS035024) is a synthetic small molecule featuring a 3-acetamido-benzamide core linked via a piperidin-4-yl spacer to a 6-(trifluoromethyl)pyrimidine . The compound is cataloged at 95% purity with a molecular weight of 407.397 g/mol . Unlike broadly studied kinase inhibitors in the same chemical space—such as dual TTK/CLK2 inhibitor CC-671 [1]—this compound has not been the subject of dedicated primary research publications. Consequently, direct quantitative differentiation versus named comparators cannot be sourced from the peer-reviewed literature. Procurement decisions for this compound must rest on its precise structural identity and impurity profile rather than on literature-derived performance benchmarks.

Structural Determinants Differentiating 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide from Closest In-Class Analogs


The compound occupies a well-precedented chemotype—N-(piperidin-4-yl)benzamide bearing a 6-(trifluoromethyl)pyrimidin-4-yl substituent—populated by at least three commercially available analogs that differ in the benzamide 3-position substituent: unsubstituted (H, CAS 1775362-21-4), 3-bromo (CAS not listed, AKSci HTS035026), and 3-(dimethylamino) variants . In medicinal chemistry campaigns targeting kinases or receptors, changes at this position have been shown to modulate potency, selectivity, and pharmacokinetic properties, as demonstrated by the extensive SAR surrounding CC-671 and related pyrrolopyrimidine-benzamides [1]. Because the 3-acetamido group introduces distinct hydrogen-bond donor/acceptor capacity and steric bulk relative to H, Br, or NMe2 substituents, the compound cannot be considered a generic replacement for its closest analogs without experimental validation. The absence of published head-to-head profiling for CAS 2034597-85-6 constitutes a data gap that procurement officers must weigh against the availability of well-characterized alternatives.

Quantitative Differentiation Evidence for 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (CAS 2034597-85-6)


Absence of Published Profiling Data Versus Structurally Related Kinase Inhibitors: A Procurement Risk Indicator

The 2017 J. Med. Chem. discovery of CC-671 established that the 4-((4-(cyclopentyloxy)-5-(2-methyl-6-benzoxazolyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide chemotype achieves dual TTK/CLK2 inhibition with IC50 values of 5 nM (TTK) and 3 nM (CLK2), and selectivity over 255 kinases at 3 μM [1]. The 2018 Mol. Cancer Ther. study further confirmed cellular target engagement (KNL1 and SRp75 phosphorylation) and in vivo efficacy in TNBC xenografts [2]. In contrast, no peer-reviewed biochemical IC50, cellular activity, or in vivo data exist for the 3-acetamido compound. This evidence gap is the single most actionable piece of information: the compound cannot be substituted for CC-671 or any other clinically characterized TFMP-pyrimidine-benzamide.

Kinase inhibition Chemical probe Procurement diligence

Purity as the Only Verifiable Technical Specification: Direct Vendor Comparison

The AKSci catalog specification for CAS 2034597-85-6 (HTS035024) is 95% purity . The unsubstituted benzamide analog (HTS-1897EC, CAS 1775362-21-4) and the 3-bromo analog (HTS035026) are also supplied at 95% purity from the same vendor . No certificate of analysis with orthogonal purity determination (HPLC, qNMR) is publicly available for any of these compounds. The 3-acetamido compound therefore offers no purity advantage over comparator analogs from the same supplier, though it is the only option at this position bearing an acetamido substituent.

Purity Quality control Screening compound

Predicted Physicochemical Differentiation: 3-Acetamido vs. 3-Bromo and 3-Dimethylamino Analogs

Using the common core (MW 350.34 for the unsubstituted benzamide ) as a baseline, the 3-acetamido adds 57 Da (MW = 407.397) with increased topological polar surface area (approximately +29 Ų for the acetamide group) relative to the unsubstituted or 3-bromo analog . The 3-dimethylamino analog gains 42 Da but reduces hydrogen-bond donor count to zero on the benzamide ring, while the 3-acetamido retains one hydrogen-bond donor. These differences impact predicted LogP and solubility: the 3-acetamido is expected to have lower LogP and higher aqueous solubility than the 3-bromo analog, and slower passive permeability than the 3-dimethylamino analog. Quantitative values are computational predictions (e.g., using SwissADME or similar tools) and have not been experimentally confirmed.

Physicochemical properties Drug-likeness Computational prediction

Appropriate Procurement and Research Applications for 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide


Chemical Biology Probe Development Requiring a Bifunctional 3-Acetamido Substituent

The 3-acetamido group provides a hydrogen-bond donor/acceptor motif suitable for engaging protein backbone amides or side-chain residues (e.g., serine, threonine, asparagine) in kinase or receptor binding pockets [1]. Unlike the 3-bromo or 3-dimethylamino analogs, the acetamido can simultaneously donate and accept hydrogen bonds, potentially enabling interactions not achievable with non-polar or purely basic substituents. This compound is recommended for affinity-based screening or covalent probe design where the acetamide serves as a derivatization handle or recognition element, provided that the absence of published target-engagement data is explicitly acknowledged in experimental protocols.

Medicinal Chemistry SAR Exploration at the Benzamide 3-Position: The Only Commercially Available 3-Acetamido Variant

For SAR campaigns built on the N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide scaffold, the 3-acetamido compound is the sole catalog offering with this substituent . The 3-position library currently comprises unsubstituted (H), bromo, dimethylamino, and acetamido variants (all at 95% purity). A systematic SAR comparison requires purchasing all four, with the 3-acetamido compound being indispensable for assessing hydrogen-bond donor effects on potency and selectivity. Researchers should note that no comparative biological data exist in the public domain, making this a de novo SAR effort.

Biochemical Profiling Against PI3K-Delta or Related Lipid Kinases: Aputative Activity Class Requiring De Novo Validation

BindingDB records for structurally related N-(piperidin-4-yl)benzamide chemotypes show IC50 values as low as 2.3 nM against PI3K-delta in biochemical assays and 102 nM in cellular AKT phosphorylation assays [2]. While those data correspond to a different chemotype (CHEMBL2165502) and cannot be directly attributed to CAS 2034597-85-6, they suggest that N-(piperidin-4-yl)benzamides bearing heteroaryl substituents can engage the PI3K/AKT pathway. Procurement for PI3K-delta screening is a reasonable exploratory application, but users must generate all primary activity data and cannot rely on literature precedent for target engagement.

Supplier Qualification and Batch Consistency as the Primary Differentiator

With no published biological data, the procurement decision hinges on supplier reliability, lot-to-lot purity consistency, and analytical documentation. AKSci provides the compound as HTS035024 with a stated 95% purity . Purchasers should request a certificate of analysis (CoA) including HPLC trace and residual solvent analysis before committing to multi-milligram or gram-scale orders. The 3-acetamido compound should not be selected over better-characterized analogs unless the specific 3-substituent is explicitly required by the experimental hypothesis.

Quote Request

Request a Quote for 3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.